JMX0254

Dengue antiviral NS4B inhibitor Serotype coverage

JMX0254 (compound is a substituted 4,6-dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione analogue identified through structure–activity relationship (SAR) optimization of a spiropyrazolopyridone hit series. It functions as a potent, orally active inhibitor of the dengue virus (DENV) non-structural protein NS4B, a validated but non-enzymatic transmembrane target essential for viral replication complex formation.

Molecular Formula C25H25Cl2N5O2
Molecular Weight 498.408
Cat. No. B1192956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJMX0254
SynonymsJMX0254;  JMX-0254;  JMX 0254; 
Molecular FormulaC25H25Cl2N5O2
Molecular Weight498.408
Structural Identifiers
SMILESO=C1N(CCC(C)C)C2=C(C=C(Cl)C=C2)[C@]13C(N=NN4[C@H](C5=CC=C(Cl)C=C5)C)=C4NC(C3)=O
InChIInChI=1S/C25H25Cl2N5O2/c1-14(2)10-11-31-20-9-8-18(27)12-19(20)25(24(31)34)13-21(33)28-23-22(25)29-30-32(23)15(3)16-4-6-17(26)7-5-16/h4-9,12,14-15H,10-11,13H2,1-3H3,(H,28,33)/t15-,25+/m0/s1
InChIKeyUCOQXTLXEBGWHG-ODCWNRFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

JMX0254 – A Spirocyclic NS4B Inhibitor for Dengue Antiviral Research and Preclinical Development


JMX0254 (compound 15) is a substituted 4,6-dihydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3′-indoline]-2′,5(3H)-dione analogue identified through structure–activity relationship (SAR) optimization of a spiropyrazolopyridone hit series [1]. It functions as a potent, orally active inhibitor of the dengue virus (DENV) non-structural protein NS4B, a validated but non-enzymatic transmembrane target essential for viral replication complex formation [1]. JMX0254 is distinguished by its sub-micromolar to nanomolar potency across DENV-1, -2, and -3, combined with demonstrated in vivo antiviral efficacy in a murine dengue model, positioning it as a preclinical candidate for dengue drug development [1][2].

Why JMX0254 Cannot Be Replaced by an In-Class NS4B Inhibitor Without Quantitative Justification


NS4B inhibitors for dengue virus are not a homogenous class. Even among compounds that target the same viral protein, serotype coverage, resistance profiles, and translational pharmacology vary dramatically. The predecessor spiropyrazolopyridone series (e.g., compound 14a) is potently active against DENV-2 and DENV-3 (EC50 ~10–80 nM) but inactive against DENV-1 and DENV-4 (EC50 >20 μM) [1]. The later clinical candidate JNJ-1802 achieves pan-serotype coverage at picomolar to low nanomolar potency (EC50 0.057–11 nM) but operates via a distinct NS3-NS4B interaction-blocking mechanism [2]. Simple potency-to-potency substitution without matching the specific serotype coverage gap, in vivo efficacy benchmark, and resistance-mutation profile of JMX0254 risks experimental failure in models that require DENV-1 or DENV-3 inhibition alongside in vivo pharmacokinetic validation. The evidence below quantifies exactly where JMX0254 diverges from its nearest structural and pharmacological neighbours.

JMX0254 – Quantitative Differentiation Evidence Against Comparator NS4B Inhibitors for Dengue Antiviral Procurement


Expanded Serotype Coverage vs. Predecessor Spiropyrazolopyridone NS4B Inhibitors

Unlike the earlier spiropyrazolopyridone series that defined the NS4B-targeting chemical space, JMX0254 gains substantial activity against DENV-1 while retaining potency against DENV-2 and DENV-3. The predecessor compound 14a selectively inhibits DENV-2 and DENV-3 (EC50 10–80 nM) but is inactive against DENV-1 (EC50 >20 μM) [1]. JMX0254 extends coverage to DENV-1 with an EC50 of 0.78 μM, representing a >25-fold improvement over the inactive predecessor baseline [2][3].

Dengue antiviral NS4B inhibitor Serotype coverage

In Vivo Antiviral Efficacy in a Dengue Mouse Model vs. Published NS4B Inhibitor Benchmarks

JMX0254 demonstrates quantifiable in vivo antiviral activity in the AG129 interferon-receptor-deficient mouse model, a standard preclinical model for dengue. Oral administration of JMX0254 at 100 mg/kg twice daily (BID) for 3 days produced a 2.4 log10 reduction in viremia against DENV-2 infection [1]. For context, the predecessor compound 14a at 50 mg/kg orally suppressed viremia in DENV-2-infected AG129 mice but with efficacy that diminished when treatment was delayed beyond 24 hours post-infection [2]. The clinical candidate JNJ-1802 showed dose-proportional efficacy in a DENV-2 mouse model, but direct viremia log-reduction figures for a comparable dosing regimen are not publicly available in the primary literature at the same level of granularity [3].

In vivo efficacy Dengue mouse model Viremia reduction

Superiority Within Its Own Chemical Series – Head-to-Head Comparison with Structural Analogues

Within the 2019 J. Med. Chem. paper that discloses JMX0254, it is explicitly identified as the most potent and broadly active compound among all synthesized analogues. The paper states that compounds 16, 21, 27–29, 47, and 70 exhibited relatively moderate to high activities with low micromolar to nanomolar potency against all four serotypes, whereas JMX0254 was uniquely effective against DENV-1 to -3 with EC50 values of 0.78, 0.16, and 0.035 μM [1]. This intra-series ranking establishes JMX0254 as the lead compound of the chemical series, with a potency advantage that is both statistically and biologically meaningful for the DENV-3 serotype (EC50 = 35 nM).

Structure-activity relationship Chemical series NS4B

Target Engagement Validation via Resistance Mutation Mapping – Shared Mechanism, Differentiated Resistance Profile

Target engagement for JMX0254 is confirmed through two orthogonal approaches: (i) biotinylated probe compound 73 enriched NS4B protein from cell lysates in pull-down studies, and (ii) sequencing of resistant viruses selected by a closely related series member (compound 12) revealed a mutation at valine-63 of the NS4B protein—the same residue implicated in resistance to the predecessor spiropyrazolopyridone compound 9 [1][2]. In contrast, JNJ-1802 resistance maps to different NS4B residues (V91A, L94F) and blocks NS3-NS4B interaction, while NITD-618 resistance involves the P104L/A119T mutations [3][4]. This molecular differentiation means that viruses resistant to one NS4B inhibitor class may retain sensitivity to JMX0254 and vice versa, a critical consideration for combination therapy design.

Target validation Resistance mutation NS4B

DENV-3 Potency Differentiation – Nanomolar Activity Where Many NS4B Inhibitors Underperform

JMX0254 achieves an EC50 of 35 nM (0.035 μM) against DENV-3 [1]. This places it among the most potent NS4B inhibitors reported for this serotype. For comparison, the earlier spiropyrazolopyridone compound 14a is potently active against DENV-3 (EC50 10–80 nM) but lacks DENV-1 and DENV-4 coverage [2]. JNJ-1A, another NS4B inhibitor from a distinct chemical series, inhibits DENV-1, -2, and -4 with EC50 values of 1–3 μM but is inactive against DENV-3 [3]. JNJ-1802 achieves 0.057–11 nM against all serotypes including DENV-3, but as a clinical-stage asset it may be subject to material transfer restrictions that do not apply to JMX0254 [4]. JMX0254 thus occupies a unique procurement niche: a non-clinical, publicly disclosed NS4B inhibitor with nanomolar DENV-3 potency that also covers DENV-1 and DENV-2.

DENV-3 Nanomolar potency NS4B inhibitor

JMX0254 – Recommended Research Applications and Industrial Use Cases Supported by Quantitative Evidence


Preclinical Dengue Antiviral Efficacy Studies Requiring Trivalent Serotype Coverage in a Single Agent

JMX0254 is suitable for in vitro and in vivo dengue antiviral experiments where activity against DENV-1, DENV-2, and DENV-3 is required concurrently. Its quantified EC50 values of 0.78 μM, 0.16 μM, and 0.035 μM for these three serotypes, combined with a demonstrated 2.4 log10 viremia reduction in AG129 mice, provide dose–response benchmarks for experimental design that are not available from predecessor NS4B inhibitors lacking DENV-1 activity [1][2].

NS4B Target Validation and Resistance Mechanism Studies Using an Orthosteric Chemical Probe

With its target engagement confirmed by biotinylated probe pull-down (compound 73) and resistance mapping to NS4B valine-63, JMX0254 serves as a validated chemical probe for studying NS4B function in the viral replication complex. Its resistance locus at V63 is distinct from the P104L/A119T site of NITD-618 and the V91A/L94F site of JNJ-1802, enabling orthogonal target validation experiments and cross-resistance profiling [1][3].

Combination Therapy Screening with Mechanistically Distinct Dengue Inhibitors

Because JMX0254 targets NS4B at a site distinct from both NITD-618 (P104L/A119T) and JNJ-1802 (V91A/L94F), it can be combined with these or other dengue inhibitors (e.g., nucleoside analogs targeting NS5 polymerase, or capsid inhibitors) in checkerboard synergy assays without confounding by shared resistance pathways. This is supported by the non-overlapping resistance mutation data [1][3].

Pharmacokinetic/Pharmacodynamic Modeling in Murine Dengue Models

JMX0254 has reported good in vivo pharmacokinetic properties and oral efficacy in the A129 mouse model, with a published viremia reduction of 2.4 log10 at 100 mg/kg BID for 3 days [1][2]. This makes it a suitable tool compound for PK/PD modeling studies in dengue mouse models, where numerically defined in vivo efficacy data are needed to calibrate dose–response relationships and translational predictions.

Quote Request

Request a Quote for JMX0254

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.